![molecular formula C20H18N4O3S B2413819 2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide CAS No. 361172-16-9](/img/structure/B2413819.png)
2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide
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Overview
Description
2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen Bonding and Molecular Structure
- Molecular Structure and Hydrogen Bonding : Studies reveal that similar compounds involving pyrazol derivatives exhibit complex molecular structures. For instance, methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate forms complex sheets through a combination of hydrogen bonds, highlighting the structural complexity and potential applications in understanding molecular interactions (Portilla et al., 2007).
Chemical Synthesis and Structural Analysis
- Chemical Synthesis Techniques : Research on similar compounds demonstrates various synthesis methods. For example, the synthesis of chlorantraniliprole involves a series of reactions starting with 3-methyl-2-nitrobenzoic acid, showcasing the diverse synthetic routes applicable to related compounds (Chen Yi-fen et al., 2010).
- Crystal Structure Determination : Crystallographic studies, such as those on methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, provide insights into the crystal structure and bonding patterns, which are crucial for understanding the properties and potential applications of similar compounds (Portilla et al., 2007).
Biochemical and Pharmacological Properties
- Pharmacological Activities : Certain pyrazole derivatives have been investigated for their pharmacological activities. Research on 5-chloro-N-(4-(1,5-(disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide derivatives shows that they exhibit anti-inflammatory activities, suggesting potential pharmacological applications for related compounds (Mohamed M. Abdulla et al., 2014).
- Spectroscopic and Structural Characterisation : DFT studies and X-ray diffraction techniques have been used to characterize similar compounds, like N-(1,5-dimethyl-3-oxo-2-phenyl-1H-3-(2H)-pyrazolyl)4-nitrobenzamide, providing detailed information on their molecular structure and properties, which is essential for understanding their potential applications (N. Burcu Arslan et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with multiple targets.
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that this compound may interact with its targets through a combination of covalent and non-covalent interactions, leading to changes in the activity of the target proteins .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects .
Result of Action
Based on the biological activities of similar compounds, it can be hypothesized that this compound may have a range of effects at the molecular and cellular level, potentially including the modulation of protein activity, changes in cell signaling pathways, and effects on cell growth and survival .
properties
IUPAC Name |
2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-12-6-8-14(9-7-12)23-19(16-10-28-11-17(16)22-23)21-20(25)15-4-3-5-18(13(15)2)24(26)27/h3-9H,10-11H2,1-2H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUBMRDXWLUTDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide |
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